molecular formula C15H13BrO3 B1286226 5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde CAS No. 667412-88-6

5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde

Cat. No. B1286226
CAS RN: 667412-88-6
M. Wt: 321.16 g/mol
InChI Key: XHYZANDEQVEKJH-UHFFFAOYSA-N
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Description

The compound of interest, 5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde, is a brominated benzaldehyde derivative with a methoxybenzyl ether substituent. This structure is related to various compounds that have been synthesized and studied for their potential biological activities and chemical properties. The presence of bromine and methoxy groups can significantly influence the reactivity and interaction of the molecule with biological targets or during chemical reactions .

Synthesis Analysis

The synthesis of brominated benzaldehyde derivatives often involves halogenation reactions, where bromine is introduced into the aromatic ring. For instance, 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde was synthesized from its non-brominated precursor using bromine in ethanol under controlled conditions . Similarly, the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a natural product, was achieved starting from a methoxymethyl-substituted phenol . These methods could potentially be adapted for the synthesis of 5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated benzaldehydes can be characterized using various spectroscopic techniques, including FT-IR, GC-MS, and NMR spectroscopy . X-ray diffraction has also been used to determine the crystal structures of related compounds, providing insight into the molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking . Computational analysis, including geometry optimization and potential energy scan studies, can predict the favored conformations and molecular properties of these compounds .

Chemical Reactions Analysis

Brominated benzaldehydes can participate in various chemical reactions due to the presence of the aldehyde group and the electron-withdrawing bromine atom. For example, they can act as inhibitors for enzymes like catechol O-methyltransferase, where the bromine atom's electron-withdrawing effect enhances inhibitory activity . They can also undergo further functionalization, such as ortho-bromination using palladium-catalyzed C-H activation, which is a key step in synthesizing substituted 2-bromobenzaldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes are influenced by the substituents on the aromatic ring. The electron-withdrawing bromine atom can affect the electron density of the ring, altering properties like boiling point, melting point, and solubility. The methoxy group can also impact these properties by providing additional sites for intermolecular interactions. The solvate form of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate, for example, demonstrates how solvents can influence the crystallization and structure of these compounds .

Scientific Research Applications

Synthesis and Structural Analysis

5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde and similar compounds have been synthesized and characterized for their molecular structures and properties. For instance, the synthesis and spectral analysis of related compounds, including their oximes, have been studied, providing insights into their geometrical parameters and molecular properties (Balachander & Manimekalai, 2017).

Photodynamic Therapy Application

A derivative of 5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde has been used to synthesize zinc phthalocyanine, a compound with significant potential in photodynamic therapy for cancer treatment. This application is due to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial and Anticancer Activities

Compounds related to 5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde have been isolated from marine sources, showing promising antibacterial and cytotoxic activities. These compounds are particularly active against various bacterial strains and cancer cell lines (Lijun et al., 2005).

Oxidation Reactions

In chemical synthesis, related compounds have been used to study oxygen transfer reactions. These studies provide insights into the mechanisms of oxidation processes, which are crucial in organic synthesis and industrial applications (Lai, Lepage, & Lee, 2002).

Synthesis of Novel Compounds

The compound has been employed in the synthesis of various novel chemical entities. These synthetic pathways are crucial for the development of new materials and pharmaceuticals (Longchao, 2013).

Analytical Chemistry Applications

Its derivatives have been studied in the context of gas chromatography-mass spectrometry (GC-MS) and infrared (IR) analysis, highlighting its role in analytical chemistry, particularly in the identification of novel psychoactive substances (Abiedalla, Almalki, Deruiter, & Clark, 2021).

Magnetic Properties in Coordination Chemistry

Derivatives of 5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde have been used in the synthesis of tetranuclear complexes, contributing to the study of magnetic properties in coordination chemistry. These studies are important for the development of magnetic materials and understanding molecular magnetism (Zhang et al., 2013).

properties

IUPAC Name

5-bromo-2-[(3-methoxyphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-14-4-2-3-11(7-14)10-19-15-6-5-13(16)8-12(15)9-17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYZANDEQVEKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=C(C=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde

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